2-Fluoro-N-methyl-4-nitrobenzamide

Catalog No.
S891445
CAS No.
915087-24-0
M.F
C8H7FN2O3
M. Wt
198.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-N-methyl-4-nitrobenzamide

CAS Number

915087-24-0

Product Name

2-Fluoro-N-methyl-4-nitrobenzamide

IUPAC Name

2-fluoro-N-methyl-4-nitrobenzamide

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)

InChI Key

CWGRZEVFBBAKCD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0) is a highly stable, structurally precise nitroaromatic building block that serves as the critical upstream precursor for second-generation non-steroidal androgen receptor (AR) antagonists, including the blockbuster prostate cancer drugs Enzalutamide and Apalutamide. By embedding the essential 2-fluoro and N-methyl amide moieties early in the synthetic sequence, this compound allows manufacturers to bypass inefficient late-stage amidations. Its robust chemical stability enables bulk procurement and long-term storage, followed by on-demand, high-yield catalytic reduction to the corresponding aniline immediately prior to thiohydantoin or diazaspiro ring formation [1].

Substituting 2-Fluoro-N-methyl-4-nitrobenzamide with generic alternatives fundamentally compromises either the manufacturing process or the final API's efficacy. Using the free acid (2-fluoro-4-nitrobenzoic acid) forces the manufacturer to perform a low-atom-economy amidation step, introducing costly coupling reagents and reducing overall yield. Conversely, omitting the 2-fluoro substitution (using N-methyl-4-nitrobenzamide) yields a des-fluoro API analog that lacks the critical binding interactions required to achieve nanomolar antagonism of the androgen receptor, rendering the final product pharmacologically non-compliant[1]. Furthermore, attempting to procure the downstream amine directly introduces severe supply chain risks, as anilines are highly susceptible to oxidative degradation during storage compared to the indefinitely stable nitro precursor [2].

Direct Amidation Elimination and Process Yield Optimization

Procuring 2-Fluoro-N-methyl-4-nitrobenzamide eliminates a low-atom-economy amidation step required when starting from 2-fluoro-4-nitrobenzoic acid. Direct use of the N-methyl amide precursor allows for a single-step catalytic reduction (e.g., using Raney Ni/H2) to the target amine with >95% yield, whereas the two-step acid-to-amide-to-amine route introduces coupling reagent costs, lower overall yields (~75-80%), and additional purification bottlenecks [1].

Evidence DimensionSynthetic steps and overall yield to 4-amino intermediate
Target Compound Data1 step (reduction only), >95% yield
Comparator Or Baseline2-Fluoro-4-nitrobenzoic acid (2 steps: amidation + reduction, ~75-80% overall yield)
Quantified DifferenceElimination of 1 synthetic step; ~15-20% absolute increase in overall yield
ConditionsIndustrial scale-up conditions (e.g., 100g scale, Raney Ni, 5.0 Kg H2)

Eliminating the amidation step reduces reagent costs and simplifies the API manufacturing workflow, directly improving process economics.

Bulk Storage Stability and Oxidation Resistance

While the downstream 4-amino-2-fluoro-N-methylbenzamide is the immediate reactant for thiohydantoin formation, anilines are notoriously prone to oxidative degradation, forming azo and azoxy impurities over time. 2-Fluoro-N-methyl-4-nitrobenzamide offers superior shelf stability (>24 months at room temperature without inert atmosphere) compared to its amine counterpart, allowing for bulk procurement and on-demand, just-in-time reduction [1].

Evidence DimensionShelf-life and oxidative stability
Target Compound Data>24 months (room temperature, ambient air)
Comparator Or Baseline4-Amino-2-fluoro-N-methylbenzamide (prone to rapid discoloration and oxidation without cold/inert storage)
Quantified DifferenceSignificant extension of shelf-life without specialized storage requirements
ConditionsAmbient warehouse storage conditions

Procuring the highly stable nitro precursor minimizes batch-to-batch variability caused by degraded amine intermediates, ensuring reproducible API purity.

Essential Regiochemistry for AR Antagonist Efficacy

The 2-fluoro substitution on the N-methylbenzamide ring is non-negotiable for the pharmacological activity of second-generation anti-androgens like Enzalutamide. APIs synthesized from the des-fluoro analog (N-methyl-4-nitrobenzamide) exhibit significantly reduced binding affinity to the androgen receptor (AR). The precise regiochemistry of 2-Fluoro-N-methyl-4-nitrobenzamide ensures the final API achieves the critical IC50 (~36 nM) required to block AR nuclear translocation [1].

Evidence DimensionTarget binding affinity (IC50) of the resulting API
Target Compound DataAPI with 2-fluoro group (Enzalutamide): IC50 ~36 nM
Comparator Or BaselineDes-fluoro API analogs (significantly reduced AR binding and efficacy)
Quantified DifferenceCritical retention of nanomolar AR antagonist activity
ConditionsIn vitro competitive AR binding assays (e.g., LNCaP cells)

The 2-fluoro substitution is structurally mandatory for the final drug's efficacy, making this exact precursor irreplaceable for compliant API synthesis.

High-Fidelity Catalytic Hydrogenation Compatibility

A major risk in reducing halogenated nitroaromatics is competitive hydrodehalogenation, which generates des-fluoro impurities. High-purity 2-Fluoro-N-methyl-4-nitrobenzamide demonstrates excellent chemoselectivity during catalytic hydrogenation (e.g., with Encapsulated Raney Ni), yielding the desired amine with <1% defluorination side reactions. Lower-quality crude mixtures or alternative halide precursors (like bromides) suffer from much higher rates of dehalogenation under identical conditions [1].

Evidence DimensionChemoselectivity during nitro reduction
Target Compound DataClean reduction with <1% des-fluoro impurity
Comparator Or BaselineAlternative halogenated precursors (e.g., bromides) or unoptimized conditions (high dehalogenation rates)
Quantified DifferenceMinimal loss of the critical halogen atom during reduction
ConditionsH2 pressure (5.0 Kg), Encapsulated Raney Ni, methanol solvent

High chemoselectivity during reduction ensures the final API meets stringent regulatory limits for des-fluoro impurities.

Commercial API Manufacturing (Enzalutamide & Apalutamide)

The primary industrial application is serving as the direct precursor to 4-amino-2-fluoro-N-methylbenzamide via catalytic hydrogenation, which is then immediately reacted to form the core thiohydantoin or diazaspiro structures of blockbuster prostate cancer therapeutics [1].

Medicinal Chemistry and Novel AR Antagonist Discovery

Utilized as a foundational building block in the design of next-generation anti-androgens targeting resistant prostate cancer mutants, where the 2-fluoro-N-methylbenzamide pharmacophore is required for optimal receptor binding [2].

Process Chemistry and Hydrogenation Optimization

Employed as a benchmark substrate in process engineering to develop and validate chemoselective reduction protocols (e.g., using Encapsulated Raney Ni) that safely reduce nitro groups without triggering competitive hydrodefluorination[1].

XLogP3

1.1

Wikipedia

N-Methyl-2-fluoro-4-nitrobenzamide

Dates

Last modified: 08-16-2023

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